1,2-双(3-环己烯基)乙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

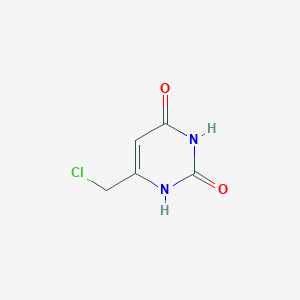

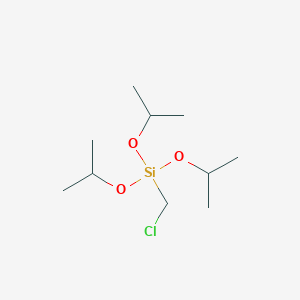

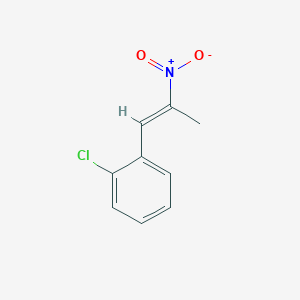

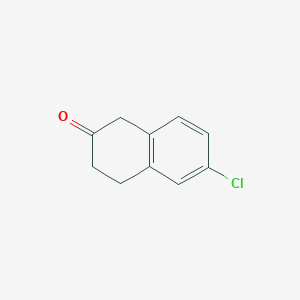

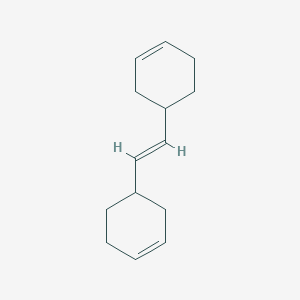

The compound of interest, 1,2-Bis(3-cyclohexenyl)ethylene, is a derivative of ethylene where each hydrogen atom is replaced by a 3-cyclohexenyl group. This structure is not directly mentioned in the provided papers, but related compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the condensation of aromatic aldehydes with cyclohexanediones, as seen in the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives . These reactions are catalyzed by urea or TEAOH and can be carried out in aqueous media under ultrasound or at room temperature in various solvents, offering environmental benefits and high yields . The use of ZnO and ZnO–acetyl chloride as catalysts has also been reported .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,2-Bis(3-cyclohexenyl)ethylene can be analyzed through spectroscopic methods such as IR, 1H NMR, 13C NMR, and EI-MS, as demonstrated in the study of 2,6-bis(9-ethyl-9H-carbazolylmethylene)cyclohexanone . These techniques confirm the structure of synthesized compounds and provide detailed information about the electronic and spatial configuration.

Chemical Reactions Analysis

Compounds with double bonds, like the one in 1,2-Bis(3-cyclohexenyl)ethylene, can undergo photochemical [2+2] cycloaddition reactions in the solid state . The reactivity of bis(phenylazo)stilbene in 1,3-dipolar cycloaddition reactions has been studied using DFT, revealing insights into the reaction mechanism and the formation of zwitterionic intermediates . These findings can be extrapolated to understand the reactivity of similar compounds with double bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their reactivity in various reactions. For instance, bulky bis(alkylamidinate) complexes of group 4 metals are active ethylene polymerization catalysts . The oxidation of cyclohexene to trans-1,2-cyclohexanediol catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane highlights the potential of related compounds in oxidation reactions . Additionally, the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes containing aryloxo ligand indicates the influence of substituents on the reactivity of cyclohexene derivatives .

科学研究应用

1. 光化学反应中的应用

trans-1,2-双(4-吡啶基)乙烯(bpe)与1,2-双(3-环己烯基)乙烯在结构上相似,已被广泛研究用于固态光化学[2+2]环加成反应。这些反应在离散分子和金属络合物、氢键和配位聚合物结构中具有重要意义。由晶体工程原则引导的固态中bpe分子的取向以及它们随后的光化学行为根据施密特的假设(Nagarathinam, Peedikakkal, & Vittal, 2008)具有深远的影响。

2. 在挥发性有机化合物吸附中的作用

乙烯和苯基桥联的聚硅氧烷干凝胶,通过胺基和硫醇基团功能化,源自1,2-双(三乙氧基硅基)乙烷或1,4-双(三乙氧基硅基)苯和功能化硅烷。这些材料展示了多孔结构和高含量的功能基团,使它们成为有效的吸附剂,可以从气相中吸附各种有机化合物。它们对吸附有机污染物具有显著的亲和力,突显了它们在环境清洁和过滤技术中的潜力(Da̧browski等,2007)。

3. 在聚合催化剂中的意义

1,2-双(3-环己烯基)乙烯在聚合科学领域中发挥着关键作用,特别是在乙烯的聚合中。当环脂肪族取代基的双(芳基亚胺)吡啶铁(II)配合物与甲基铝氧烷激活时,在高温下表现出增强的聚合活性。基于这些配合物的催化系统有助于形成具有增加的分子量、密度和结晶度的聚合物,表明它们在生产高性能聚合材料中的实用性(Ivanchev et al., 2004)。

属性

IUPAC Name |

4-[(E)-2-cyclohex-3-en-1-ylethenyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-3,5,11-14H,4,6-10H2/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAKTYIHPZLLKX-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C=CC2CCC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC=C1)/C=C/C2CCC=CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(3-cyclohexenyl)ethylene | |

CAS RN |

17527-28-5 |

Source

|

| Record name | Cyclohexene, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(vinylene-1,2-diyl)biscyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。